molecular formula C19H23ClN2 B10883997 1-(3-Chlorobenzyl)-4-(2-methylbenzyl)piperazine

1-(3-Chlorobenzyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B10883997
M. Wt: 314.9 g/mol
InChI Key: VNYSHKUXJFZSSL-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-(2-methylbenzyl)piperazine, often referred to as CBMP , belongs to the class of piperazine derivatives. Its chemical structure consists of a piperazine ring substituted with a chlorobenzyl group at one nitrogen and a 2-methylbenzyl group at another nitrogen. The compound’s systematic name reflects these substituents.

Preparation Methods

Synthetic Routes:

    Radical Protodeboronation:

Industrial Production Methods: Unfortunately, specific industrial-scale production methods for CBMP are not widely documented. research in this area may reveal more insights.

Chemical Reactions Analysis

CBMP can undergo various reactions:

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

CBMP finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug design due to its piperazine core.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: CBMP derivatives could be useful in materials science or as intermediates.

Mechanism of Action

The exact mechanism by which CBMP exerts its effects remains an active area of research. It likely involves interactions with receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

CBMP’s uniqueness lies in its specific substitution pattern. Similar compounds include other piperazine derivatives, such as N-substituted piperazines or related heterocycles.

Properties

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C19H23ClN2/c1-16-5-2-3-7-18(16)15-22-11-9-21(10-12-22)14-17-6-4-8-19(20)13-17/h2-8,13H,9-12,14-15H2,1H3

InChI Key

VNYSHKUXJFZSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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